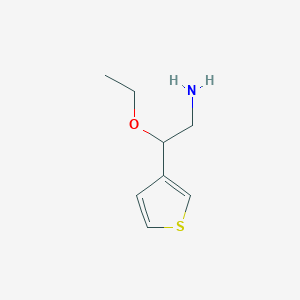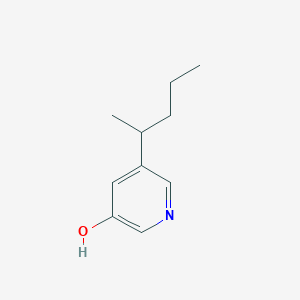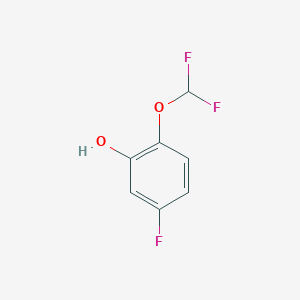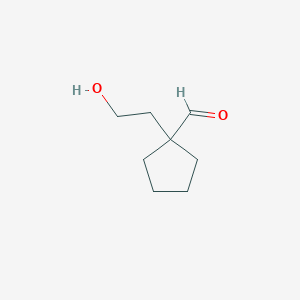
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cycloalkane derivative featuring a hydroxyethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to hydrolysis under acidic conditions to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde.
Cyclopentanol: A related compound with a hydroxyl group instead of an aldehyde.
Cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and an aldehyde functional group on the cyclopentane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-5-8(7-10)3-1-2-4-8/h7,9H,1-6H2 |
InChI Key |
WPIHDHOQZSCTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13272151.png)
![3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13272158.png)
amine](/img/structure/B13272164.png)

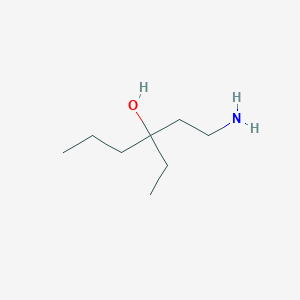
amine](/img/structure/B13272180.png)
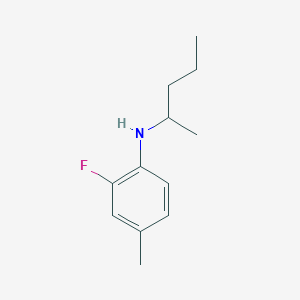
![(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine](/img/structure/B13272196.png)

![2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid](/img/structure/B13272214.png)
